3-(Heptan-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a chemical compound classified under the pyrazole family, characterized by its unique structure and potential applications in scientific research. The compound has garnered attention for its properties and possible uses in various fields, including medicinal chemistry.
The compound can be identified by its Chemical Abstracts Service number 1152682-04-6 and has a molecular formula of with a molecular weight of approximately 209.33 g/mol . It is categorized as an organic compound and specifically falls under the class of pyrazole derivatives, which are known for their diverse biological activities.
The synthesis of 3-(Heptan-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented, general methods for synthesizing pyrazole derivatives can be adapted. Common approaches include:
The precise conditions (temperature, solvents, catalysts) for the synthesis may vary based on the desired purity and yield. Reaction monitoring through techniques such as thin-layer chromatography or high-performance liquid chromatography is essential to ensure successful synthesis.
The molecular structure of 3-(Heptan-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine features a five-membered pyrazole ring substituted at the 3-position with a heptan-3-yl group and at the 4-position with two methyl groups. This structure can be represented as follows:
The compound's structural representation can be depicted using various chemical notation systems:
CC(C)C(C)N1=C(N=N1)C
InChI=1S/C12H23N3/c1-8(2)7-6-5-4-3-9(10)11(7)13/h7H,3-6H2,1-2H3
While specific reactions involving 3-(Heptan-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine are not widely documented, pyrazole derivatives are generally known to participate in various chemical reactions including:
Reactions should be conducted under controlled conditions to optimize yields and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are crucial for characterizing reaction products.
Potential mechanisms may involve:
The physical properties of 3-(Heptan-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine include:
Chemical properties include:
Due to limited data on specific properties like boiling point or melting point, further experimental characterization is recommended.
3-(Heptan-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine has potential applications in:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0